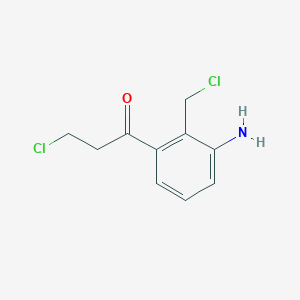
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure, featuring both amino and chloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a suitable aromatic precursor, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one
- 1-(3-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-one
Comparison: Compared to its analogs, 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorine atoms may enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for specific applications.
Biological Activity
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This compound features both an amino group and a chloromethyl group, which contribute to its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H10Cl2N with a molecular weight of approximately 232.10 g/mol. The presence of functional groups such as amino and chloromethyl enhances its electrophilicity and ability to form hydrogen bonds, making it a versatile candidate for further chemical modifications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the chloromethyl group may participate in covalent bonding with nucleophilic sites on proteins or nucleic acids. Such interactions can lead to modulation of enzyme activity or receptor function, influencing various biological pathways.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, suggesting it may inhibit tumor cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent. -
Anticancer Study :
In vitro experiments on HeLa cells demonstrated that treatment with the compound resulted in increased levels of apoptotic markers, suggesting a mechanism involving programmed cell death. Further investigations revealed that the compound could inhibit key signaling pathways involved in cancer cell survival.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2 |
InChI Key |
CAJJPSRCZNJREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CCl)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















